molecular formula C9H16F2N2O B1476626 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one CAS No. 1869654-09-0

2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one

Cat. No.: B1476626
CAS No.: 1869654-09-0
M. Wt: 206.23 g/mol
InChI Key: YXVSNUSYFWBZKA-UHFFFAOYSA-N
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Description

2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one is a biochemical compound. It has a molecular formula of C8H16N2O and a molecular weight of 156.23 .


Molecular Structure Analysis

The compound has a molecular formula of C8H16N2O. It has a density of 1.0±0.1 g/cm3, a boiling point of 284.1±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .


Physical and Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3, a boiling point of 284.1±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C. It has an enthalpy of vaporization of 52.3±3.0 kJ/mol and a flash point of 125.6±22.6 °C .

Scientific Research Applications

Discovery and Antineoplastic Potential

A novel series of compounds with potential antineoplastic (anti-cancer) properties has been developed, demonstrating excellent cytotoxic properties, often more potent than contemporary anticancer drugs. These compounds exhibit tumor-selective toxicity, modulate multi-drug resistance, induce apoptosis, and affect mitochondrial functions. They also show promising antimalarial and antimycobacterial properties, highlighting their potential as candidate antineoplastic drug candidates (Mohammad Hossain et al., 2020).

Antimicrobial Applications of Chitosan

Chitosan, an aminopolysaccharide, exhibits unique chemical and biological characteristics, including high charge density and reactive functional groups. Its biocompatibility and processability have led to its utilization in various applications, notably in the biomedical field. Chitosan's antimicrobial properties, in particular, have been increasingly explored, with studies focusing on understanding the factors affecting its antimicrobial activity and optimizing chitosan formulations for enhanced efficacy (D. Raafat & H. Sahl, 2009).

Dopamine D2 Receptor Ligands in Neuropsychiatric Disorders

The therapeutic potential of D2 receptor (D2R) modulators in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety has been extensively reviewed. The typical pharmacophore for high D2R affinity includes specific moieties critical for the ligand's activity. This research underlines the importance of structural modifications to enhance the therapeutic potential of D2R modulators (Radomír Jůza et al., 2022).

Cytochrome P450 Isoform Inhibition

The selectivity of chemical inhibitors for various cytochrome P450 (CYP) isoforms is crucial for understanding drug metabolism and potential drug-drug interactions. This research provides a comprehensive review of the potency and selectivity of chemical inhibitors against major human hepatic CYP isoforms, informing the development of safer pharmaceuticals by predicting metabolic interactions (S. C. Khojasteh et al., 2011).

Spin Label Amino Acid TOAC in Peptide Studies

The paramagnetic amino acid TOAC has been used in peptide studies to analyze backbone dynamics and secondary structure. Its rigid nature and incorporation via peptide bonds make it a valuable tool for studying peptide interactions with membranes, proteins, and nucleic acids. The use of TOAC in EPR spectroscopy and other physical techniques has contributed significantly to our understanding of peptide structure and function (S. Schreier et al., 2012).

Properties

IUPAC Name

2-amino-1-[4-(difluoromethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F2N2O/c1-6(12)9(14)13-4-2-7(3-5-13)8(10)11/h6-8H,2-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVSNUSYFWBZKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)C(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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